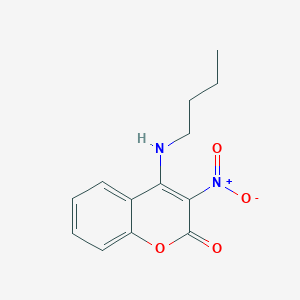
4-(butylamino)-3-nitro-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(butylamino)-3-nitro-2H-chromen-2-one: is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a butylamino group and a nitro group to the coumarin structure enhances its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the nitrative cyclization of aryl alkynoates using tert-butyl nitrite as the sole reagent . This process involves a radical-triggered cyclization and nitration, followed by the addition of the butylamino group under controlled conditions.
Industrial Production Methods: Industrial production of 4-butylamino-3-nitrocoumarin may involve large-scale nitration and amination processes using specialized equipment to ensure safety and efficiency. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize environmental impact .
化学反応の分析
Types of Reactions: 4-butylamino-3-nitrocoumarin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of nitro-coumarin derivatives.
Reduction: Formation of amino-coumarin derivatives.
Substitution: Formation of substituted coumarin derivatives with various functional groups.
科学的研究の応用
4-butylamino-3-nitrocoumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying molecular interactions.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of fluorescent dyes and sensors for environmental monitoring.
作用機序
The mechanism of action of 4-butylamino-3-nitrocoumarin involves its interaction with specific molecular targets and pathways:
類似化合物との比較
4-aminocoumarin: Known for its antimicrobial and anticancer activities.
3-nitrocoumarin: Used in the synthesis of various coumarin derivatives.
Coumarin-3-carboxylic acid: Utilized in the synthesis of functionalized coumarin derivatives.
Uniqueness: 4-butylamino-3-nitrocoumarin stands out due to its unique combination of a butylamino group and a nitro group, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
50527-27-0 |
|---|---|
分子式 |
C13H14N2O4 |
分子量 |
262.26 g/mol |
IUPAC名 |
4-(butylamino)-3-nitrochromen-2-one |
InChI |
InChI=1S/C13H14N2O4/c1-2-3-8-14-11-9-6-4-5-7-10(9)19-13(16)12(11)15(17)18/h4-7,14H,2-3,8H2,1H3 |
InChIキー |
UMKVLFMFXZVPTH-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
正規SMILES |
CCCCNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
Key on ui other cas no. |
50527-27-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















